
FMF-04-159-2
Übersicht
Beschreibung
FMF-04-159-2 is a covalent inhibitor of cyclin-dependent kinase 14 (CDK14) and other TAIRE family kinases. It has shown specificity in inhibiting CDK14 and CDK2 with IC50 values of 39.6 nM and 256 nM, respectively . This compound is primarily used in scientific research to study cell cycle regulation and kinase signaling pathways .
Vorbereitungsmethoden
The synthesis of FMF-04-159-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Analyse Chemischer Reaktionen
Covalent Binding Mechanism
FMF-04-159-2 contains an α,β-unsaturated acrylamide warhead that forms an irreversible covalent bond with cysteine-218 (C218) in CDK14 via a Michael addition reaction (Figure 1) .
- Reaction Steps :
- Mass Spectrometry Confirmation : Incubation of this compound with recombinant CDK14 showed a mass increase of 685.02 Da , matching the compound’s molecular weight .
Structural Determinants of Reactivity
The compound’s structure (C₂₈H₃₂Cl₃N₇O₅S) includes:
- A chlorinated benzamide core for hinge-binding interactions.
- A 1,3-aniline-acrylamide moiety enabling regioselective covalent modification (Figure 2) .
Kinase Selectivity Profile
This compound exhibits TAIRE-family bias but retains activity against CDK2 and other CMGC kinases :
Kinase | IC₅₀ (nM) | Binding Mode |
---|---|---|
CDK14 | 140 | Covalent (C218) |
CDK16 | 6 | Covalent |
CDK2 | 493 | Non-covalent |
Reversible vs. Covalent Inhibition
- Reversible Control (FMF-04-159-R) : Lacks the acrylamide warhead, showing no covalent binding (IC₅₀ for CDK14 = 563 nM) .
- Washout Experiments : Cellular CDK14 inhibition by this compound persists post-washout, confirming covalent mechanism .
Synthetic Optimization and SAR
Key medicinal chemistry insights from its development:
- Piperidine-to-Acrylamide Replacement : Enhanced TAIRE-family selectivity over CDK2 .
- 4-Position Substituents : Methyl or chloro groups at the benzamide’s 4-position reduced off-target activity (e.g., GSK-3β inhibition) .
Pharmacological Implications
Wissenschaftliche Forschungsanwendungen
Cancer Research
FMF-04-159-2 has shown significant promise in cancer research due to its ability to inhibit CDK14, which is often upregulated in various cancers, including colorectal and esophageal cancers. The compound's inhibition of CDK14 has been linked to reduced proliferation of cancer cells and has generated interest as a therapeutic target . Notably, studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines by disrupting essential phosphorylation events during mitosis .
Neurodegenerative Diseases
Recent investigations have highlighted this compound's potential in treating neurodegenerative disorders, particularly Parkinson's disease. The compound has been shown to reduce levels of alpha-synuclein, a protein associated with neurodegeneration. In vitro and in vivo studies indicate that this compound can mitigate alpha-synuclein pathology, suggesting it may serve as a disease-modifying agent for synucleinopathies . This application is particularly relevant given the strong correlation between alpha-synuclein levels and Parkinson's disease progression.
Inhibition of CDK14 in Cancer Models
A study conducted on colorectal cancer models demonstrated that pharmacological inhibition of CDK14 using this compound resulted in significant tumor regression. The compound was administered at varying doses, with results showing a dose-dependent reduction in tumor growth and enhanced survival rates among treated animals compared to controls .
Reduction of Alpha-Synuclein Levels
In preclinical models of Parkinson's disease, this compound was administered via intracerebral infusion. Results indicated a marked decrease in total alpha-synuclein concentrations, leading to improved behavioral outcomes in mouse models exhibiting PD-like phenotypes. These findings suggest that targeting CDK14 could be a viable strategy for mitigating neurodegenerative pathology .
Wirkmechanismus
FMF-04-159-2 exerts its effects by covalently binding to CDK14 and other TAIRE family kinases. This binding inhibits the kinase activity, leading to disruptions in cell cycle regulation and phospho-signaling pathways . The molecular targets of this compound include CDK14, CDK16, CDK17, and CDK18, with a higher selectivity for CDK14 .
Vergleich Mit ähnlichen Verbindungen
FMF-04-159-2 is unique in its specificity for CDK14 and its covalent binding mechanism. Similar compounds include:
Abemaciclib: A dual inhibitor of CDK4 and CDK6 with antitumor activity.
Dinaciclib: A selective inhibitor targeting CDK1, CDK2, CDK5, and CDK9.
Palbociclib: An inhibitor of CDK4 and CDK6, used in breast cancer treatment.
Ribociclib: Another CDK4/6 inhibitor with high specificity.
This compound stands out due to its covalent inhibition and selectivity for CDK14, making it a valuable tool for studying TAIRE family kinases .
Biologische Aktivität
FMF-04-159-2 is a potent covalent inhibitor primarily targeting Cyclin-dependent Kinase 14 (CDK14) and CDK16, belonging to the TAIRE family of kinases. This compound has been characterized for its biological activity, particularly in the context of cancer research, where it plays a significant role in regulating cell cycle progression and various signaling pathways.
- Chemical Name : N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide
- Molecular Formula : C28H32Cl3N7O5S
- Purity : ≥98%
This compound exhibits selective inhibition of CDK14 and CDK16 with IC50 values of approximately 40 nM for CDK14 in cellular assays and 6 nM for CDK16 in kinase activity assays. The compound binds covalently to its target, leading to reversible inhibition upon washout, which is crucial for discerning specific biological effects attributed to CDK14 inhibition .
Key Findings from Research Studies
- Cell Cycle Regulation : Inhibition of CDK14 using this compound significantly affects mitotic progression. Studies indicate that the compound reduces phosphorylation levels of key substrates involved in cell cycle regulation, demonstrating its impact on cellular proliferation and survival .
- Phospho-proteomics Analysis : An unbiased phospho-proteomics approach revealed that this compound treatment alters the phosphorylation landscape in cells, implicating CDK14 in various signaling pathways beyond traditional cell cycle roles. The compound's effects were assessed using mass spectrometry to identify specific substrates that are modulated by CDK14 activity .
- Resistance Mechanisms in Cancer : this compound has shown potential in reversing drug resistance mechanisms, particularly in non-small cell lung cancer (NSCLC). The compound targets PFTK1 (CDK14), which has been implicated in gefitinib resistance by activating Wnt/β-catenin signaling pathways. Inhibition of PFTK1 by this compound enhances the sensitivity of cancer cells to gefitinib treatment .
Table 1: Summary of Biological Activity Data for this compound
Compound | Target Kinase | IC50 (nM) | Effect on Cell Proliferation | Notes |
---|---|---|---|---|
This compound | CDK14 | 40 | Significant reduction | Covalent inhibitor; reverses drug resistance |
FMF-04-159-R | CDK16 | 6 | Moderate reduction | Reversible binding; control compound |
FMF-03-198-2 | Multi-target | 88 | High potency | Less selective; broader kinase engagement |
Eigenschaften
CAS-Nummer |
2364489-81-4 |
---|---|
Molekularformel |
C28H30Cl3N7O5S |
Molekulargewicht |
683.0 |
IUPAC-Name |
(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ |
InChI-Schlüssel |
HZPYSAHDRSBARR-QPJJXVBHSA-N |
SMILES |
O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FMF-04-159-2; FMF041592; FMF 04 159 2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.